Methyl 3-(2-cyanophenyl)benzoate
Overview
Description
“Methyl 3-(2-cyanophenyl)benzoate” is an organic compound with the molecular formula C15H11NO2 . It has a molecular weight of 237.26 . It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The synthesis of cyanoacetamides, which include compounds like “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 32 bonds. There are 20 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 nitrile(s) (aromatic) .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is characterized by a light, sweet scent akin to that of fruits and flowers . It is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Cyano(ethoxycarbonothioylthio)methyl Benzoate Applications
- Radical Addition to Olefins: This compound is an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins (Bagal, de Greef, & Zard, 2006).
Methyl Benzoate Reduction Studies
- Catalysis on Yttrium Oxide: The reduction of methyl benzoate on Y₂O₃ catalyst under hydrogen has been examined, indicating a pathway for benzoic acid and benzoate esters reduction to benzaldehyde (King & Strojny, 1982).
Asymmetric Synthesis Applications
- Synthesis of 3-Substituted 1(3H)-Isobenzofuranones: Methyl o-(1-oxoalkyl)benzoates are reduced asymmetrically to produce 3-alkylphthalides in high enantiomeric excess, a key process in organic synthesis (Ramachandran, Chen, & Brown, 1996).
Applications in Liquid Crystal Research
- Structure of Nematogen Compounds: The molecular structure of certain nematogens, including variants of methyl benzoate, has been determined, contributing to the understanding of liquid crystals (Vani, 1983).
Synthesis Technology Applications
- Optimized Synthesis Technology: The compound has been used in the development of synthesis technologies with potential industrial applications, indicating its role in chemical manufacturing processes (Qiao-yun, 2012).
Applications in Polymer Science
- Hyperbranched Aromatic Polyamide Synthesis: Thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate leads to the production of hyperbranched aromatic polyamides, useful in materials science (Yang, Jikei, & Kakimoto, 1999).
Photophysical Properties Study
- Quantum Yields and Excited-State Proton Transfer: The compound's derivatives have been studied for their unique luminescence properties, contributing to the field of photochemistry (Kim et al., 2021).
Mechanism of Action
Future Directions
While specific future directions for “Methyl 3-(2-cyanophenyl)benzoate” were not found in the search results, it’s worth noting that esters, in general, have sparked interest in their potential as biofuels, particularly for aviation applications due to their high energy density and low freezing point .
Properties
IUPAC Name |
methyl 3-(2-cyanophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXNZJLIYUWQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362634 | |
Record name | Methyl 3-(2-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-65-3 | |
Record name | Methyl 2′-cyano[1,1′-biphenyl]-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2-cyanophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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